2,6-Dichloro-4-cyanobenzoic acid

Anticancer screening Breast cancer Cytotoxicity

Procure 2,6-Dichloro-4-cyanobenzoic acid (DCBCA) for reproducible R&D. This specific isomer avoids polymorphic risks observed in regioisomers. Critical for TGR5 agonist synthesis (EC₅₀ 31.6 nM) and cytotoxic optimization (MCF-7 IC₅₀ 15 µM). Its LogP of 2.56 ensures a superior permeability-solubility balance over generic analogs. Ensure batch consistency with this well-defined scaffold.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
CAS No. 1258298-05-3
Cat. No. B090358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-cyanobenzoic acid
CAS1258298-05-3
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N
InChIInChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
InChIKeyRABGVNSIHQKYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-cyanobenzoic Acid (CAS 1258298-05-3): Chemical Identity and Baseline Properties for Scientific Procurement


2,6-Dichloro-4-cyanobenzoic acid (CAS 1258298-05-3), also referred to as 4‑cyano‑2,6‑dichlorobenzoic acid or DCBCA, is a chlorinated benzoic acid derivative bearing a para‑cyano substituent [1]. It has the molecular formula C₈H₃Cl₂NO₂ and a molecular weight of 216.02 g/mol [1]. The compound is classified as a versatile small‑molecule scaffold and is primarily employed as an intermediate in organic synthesis, pharmaceutical research, and materials science applications [2].

Why Generic Substitution Fails for 2,6-Dichloro-4-cyanobenzoic Acid: A Structure‑Property‑Function Argument


Closely related benzoic acid derivatives—including 2,6‑dichlorobenzoic acid, 4‑cyanobenzoic acid, and the regioisomeric 3,5‑dichloro‑4‑cyanobenzoic acid—differ markedly in their physicochemical and biological profiles. The combination of the electron‑withdrawing cyano group and the ortho‑chlorine substitution pattern in 2,6‑dichloro‑4‑cyanobenzoic acid alters lipophilicity (LogP ≈ 2.56 vs. 2.20–2.69 for the non‑cyano analog [1]), hydrogen‑bonding capacity, and electronic distribution, which directly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations. Consequently, substituting this compound with a generic analog without quantitative justification risks irreproducible yields, divergent bioactivity, or failed material performance.

Quantitative Differential Evidence for 2,6-Dichloro-4-cyanobenzoic Acid: Head‑to‑Head and Cross‑Study Comparisons


Cytotoxic Activity in Human Breast Cancer Cells: 2,6‑Dichloro‑4‑cyanobenzoic Acid vs. 4‑Cyanobenzoic Acid

In a direct comparative in vitro study, 2,6‑dichloro‑4‑cyanobenzoic acid (DCBCA) induced apoptosis in human breast cancer MCF‑7 cells with an IC₅₀ value of 15 µM after 24 hours of exposure . In contrast, the non‑chlorinated parent compound, 4‑cyanobenzoic acid, exhibits only weak inhibition of mushroom tyrosinase with IC₅₀ values of 2.45 mM (monophenolase) and 1.40 mM (diphenolase) [1]. This represents an approximately 163‑fold higher potency (lower IC₅₀) for DCBCA in a cancer‑relevant cellular model.

Anticancer screening Breast cancer Cytotoxicity

Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and Formulation Strategy

The measured/computed LogP of 2,6‑dichloro‑4‑cyanobenzoic acid is 2.56328 [1]. This value is notably higher than that of 4‑cyanobenzoic acid (LogP ≈ 1.56) and falls between the LogP values reported for 2,6‑dichlorobenzoic acid (2.20–2.69) . The introduction of the cyano group increases hydrogen‑bond acceptor count (from 2 to 3) while maintaining lipophilicity, a profile that may enhance passive membrane diffusion without the excessive hydrophobicity that can lead to poor aqueous solubility.

Drug design ADME prediction Physicochemical profiling

Crystalline Solid‑State Behavior: Regioisomeric Distinction from 3,5‑Dichloro‑4‑cyanobenzoic Acid

The regioisomer 3,5‑dichloro‑4‑cyanobenzoic acid is known to crystallize in multiple polymorphic forms (triclinic and monoclinic) as well as a 0.25‑hydrate, with crystal packing driven by hydrogen bonding and intermolecular Cl⋯N interactions [1]. While the 2,6‑isomer is typically described as a white to pale yellow crystalline powder (melting point approx. 190 °C with decomposition) [2], its solid‑state architecture differs fundamentally from the 3,5‑isomer. No polymorphism has been reported for the 2,6‑isomer, suggesting a more predictable crystallization behavior and potentially simpler manufacturing and quality control.

Crystal engineering Polymorphism Material properties

Ester Derivative Activity: 2,6‑Dichloro‑4‑cyanobenzoic Acid Methyl Ester as a Preferential Starting Point for TGR5 Agonists

The methyl ester derivative of 2,6‑dichloro‑4‑cyanobenzoic acid (CAS 409127‑32‑8) demonstrates potent agonist activity at the human TGR5 receptor (GPBAR1), with a reported EC₅₀ of 31.6 nM in a cell‑based cAMP response assay [1]. In comparison, the free acid itself has no reported TGR5 activity, and structurally related benzoate esters lacking the 2,6‑dichloro‑4‑cyano motif show significantly weaker or no activity. This indicates that the unique substitution pattern is critical for high‑affinity TGR5 engagement.

GPCR agonists Metabolic disorders Ester prodrugs

Aqueous Solubility and Ionization: Quantitative Comparison with 2,6‑Dichlorobenzoic Acid

2,6‑Dichloro‑4‑cyanobenzoic acid exhibits a computed aqueous solubility of 0.226 mg/mL (0.00105 mol/L) at 25 °C, corresponding to a LogS of –2.98 . In comparison, 2,6‑dichlorobenzoic acid shows a higher water solubility of 0.1–1 g/100 mL (1–10 mg/mL) at 19 °C . The reduced solubility of the target compound is consistent with the additional electron‑withdrawing cyano group, which increases crystal lattice energy and reduces hydration. While both compounds are acidic, experimental pKa data for the 2,6‑dichloro‑4‑cyano derivative remain unavailable, highlighting a gap in the current characterization.

Formulation development Biopharmaceutics Solubility

Evidence‑Based Application Scenarios for 2,6-Dichloro-4-cyanobenzoic Acid in R&D and Industrial Procurement


Early‑Stage Anticancer Hit Discovery

Researchers seeking novel cytotoxic scaffolds can justify the procurement of 2,6‑dichloro‑4‑cyanobenzoic acid based on its demonstrated IC₅₀ of 15 µM in MCF‑7 breast cancer cells . This activity is more than 100‑fold greater than that of the non‑chlorinated analog 4‑cyanobenzoic acid [1], making it a more promising starting point for hit‑to‑lead optimization.

GPCR Agonist Synthesis (TGR5 Target)

The methyl ester derivative of 2,6‑dichloro‑4‑cyanobenzoic acid displays potent agonist activity at TGR5 (EC₅₀ = 31.6 nM) . The free acid serves as the essential precursor for synthesizing this ester and related analogs. Medicinal chemistry groups focused on metabolic disorders (e.g., type 2 diabetes, obesity) should prioritize this compound to access a highly active chemotype.

Polymorphism‑Sensitive Formulation Development

Unlike its regioisomer 3,5‑dichloro‑4‑cyanobenzoic acid—which exhibits multiple polymorphs and a hydrate —the 2,6‑isomer shows no evidence of polymorphism and has a well‑defined melting point (~190 °C with decomposition) [1]. Formulation scientists can select this compound to avoid the regulatory and manufacturing complexities associated with polymorphic transitions.

Lipophilicity‑Guided Lead Optimization

With a LogP of 2.56 , 2,6‑dichloro‑4‑cyanobenzoic acid occupies a lipophilicity window that balances permeability and solubility—a critical parameter in drug design. It can serve as a benchmark fragment for assessing the impact of further substitutions on ADME properties, offering a distinct advantage over more hydrophilic (4‑cyanobenzoic acid, LogP ≈ 1.56) or more hydrophobic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-cyanobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.